4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-6-2-7(3-6,5(8)9)10-4-6/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUMWSBCLBMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168062-80-2 | |
| Record name | 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Photochemical [2 + 2] Cycloaddition Approach
A key strategy for constructing the bicyclic core of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is the photochemical [2 + 2] cycloaddition between alkenes. This method is widely recognized for its efficiency in generating cyclobutane rings, which are integral to the bicyclic framework.
- Process Overview : The photochemical reaction involves irradiating a diene precursor under UV light to induce cycloaddition, forming the bicyclic structure.
- Advantages : This approach allows for the direct formation of the bicyclic ring system with high regio- and stereoselectivity.
- Challenges : The diene intermediates can be sensitive to decomposition during purification and storage, necessitating in situ use or careful handling.
Scaled-Up Synthesis from Propargyl Alcohol
A recent optimized synthetic protocol for preparing 2-oxabicyclo[2.1.1]hexane derivatives, including the carboxylic acid functionalized compounds, starts from commercially available propargyl alcohol. This protocol emphasizes cost-effectiveness and scalability.
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Copper-catalyzed reaction of propargyl alcohol with phenyl magnesium bromide | Standard Grignard conditions | 71% | Produces alcohol intermediate |
| 2 | Michael addition of alcohol intermediate with methyl propiolate in presence of DABCO | Mild base catalysis | Not specified | Generates diene precursor, sensitive to decomposition |
| 3 | Photochemical [2 + 2] cycloaddition of crude diene | UV irradiation | Not specified | Performed in situ to avoid decomposition |
| 4 | Saponification of photoproduct with sodium hydroxide | Aqueous base treatment | 71% (overall yield for 3 steps) | Purification by crystallization, no column chromatography |
- Key Insight : Avoiding column chromatography and using in situ generation of the diene intermediate improves yield and scalability.
- Scale : The process has been demonstrated on a 10-gram scale with consistent yields and purity.
Functional Group Transformations and Purification
After the bicyclic core formation, the compound undergoes saponification to convert ester intermediates into the target carboxylic acid. Purification is typically achieved by crystallization rather than chromatographic methods to prevent product loss and decomposition.
- Saponification : Treatment with sodium hydroxide converts methyl esters to carboxylic acids efficiently.
- Crystallization : Use of solvent mixtures such as hexane and methyl tert-butyl ether (MeOtBu) allows selective crystallization of the desired isomer.
Additional Synthetic Insights from Related Compounds
Supporting studies on related bicyclo[2.1.1]hexane derivatives provide further context on preparation methods:
- Nitration and oxidation reactions on bicyclo[2.1.1]hexan-2-one derivatives have been performed under controlled acidic conditions to introduce functional groups, demonstrating the chemical robustness of the bicyclic scaffold.
- These transformations highlight the potential for post-synthetic modification of the bicyclic core to access diverse derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Yield | Scale | Notes |
|---|---|---|---|---|---|
| Photochemical [2 + 2] Cycloaddition | Diene precursors from propargyl alcohol | UV-induced cycloaddition | ~71% (overall) | Up to 10 g | In situ generation avoids decomposition |
| Copper-catalyzed Grignard Reaction | Propargyl alcohol + phenyl magnesium bromide | Formation of alcohol intermediate | 71% | Laboratory scale | Precursor for diene synthesis |
| Michael Addition | Alcohol intermediate + methyl propiolate + DABCO | Formation of diene | Not specified | Laboratory scale | Sensitive intermediate, used crude |
| Saponification and Crystallization | Methyl ester intermediates | Base hydrolysis and purification | 71% (combined) | Laboratory scale | Avoids chromatography |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Production
The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves cyclization reactions of suitable precursors. Common methods include:
- Diels-Alder Reactions : Utilizing diene and dienophile combinations under controlled conditions.
- Catalytic Processes : Employing catalysts to enhance yield and purity in industrial settings.
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Activity : Studies suggest efficacy against specific bacterial strains.
- Cytotoxicity : Investigated for its effects on cancer cell lines, showing promise in inducing apoptosis.
Medicine
The compound is being explored for therapeutic properties and as a precursor in drug development. Its interactions with biomolecules are under investigation to understand its potential in treating various diseases.
Industry
Used in the production of specialty chemicals, this compound has applications in materials science and catalysis.
Research highlights several biological activities:
Antimicrobial Activity
A study demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively.
Cytotoxicity Studies
In vitro assays indicated varying effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF7 | 30 | Cell cycle arrest |
| A549 | 20 | Mitochondrial dysfunction |
Neuroprotective Effects
Research suggests modulation of glutamate receptor activity, potentially reducing neuronal damage in models of neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the compound's antimicrobial activity against pathogens, revealing significant growth inhibition.
Case Study 2: Cytotoxicity in Cancer Research
In comparative studies involving synthetic derivatives, this compound demonstrated superior efficacy against breast cancer cells compared to known chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues, highlighting differences in substituents, molecular formulas, and applications:
Key Differences and Implications
Bridge Heteroatom :
- The replacement of oxygen with nitrogen in azabicyclo derivatives (e.g., 2-azabicyclo[2.1.1]hexane-1-carboxylic acid) introduces basicity, altering solubility and reactivity compared to oxabicyclo counterparts .
- Example: The nitrogen bridge in 4-ethyl-2-azabicyclo derivatives enables salt formation (e.g., hydrochloride), enhancing crystallinity for pharmaceutical formulations .
Substituent Effects: Methoxymethyl (C₈H₁₂O₄): Increases polarity and water solubility compared to the methyl group in the target compound, making it suitable for aqueous-phase studies . Methoxycarbonyl (C₈H₁₀O₅): Introduces an ester group, which can undergo hydrolysis or serve as a prodrug moiety . Boc-protected amino (C₁₁H₁₇NO₅): Provides stability in peptide coupling reactions, commonly used in solid-phase synthesis .
Biological Relevance: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (2,4-methanoproline) is a natural product isolated from Ateleia herbert-smithii and Bacopa alternifolia. Its bond angles differ slightly from proline, affecting peptide backbone geometry . The hydrochloride salt of ethyl-4-amino-2-oxabicyclohexane-1-carboxylate (CAS: 104234-94-8) is used in bioactive molecule development due to its amine functionality .
Biological Activity
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2168062-80-2) is a bicyclic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C7H10O3
- Molecular Weight : 142.15 g/mol
- Density : Approximately 1.417 g/cm³ (predicted)
- pKa : Approximately 3.87 (predicted)
Biological Activity Overview
Research indicates that 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic properties reveal varying effects on different cell lines, indicating potential for therapeutic applications.
- Neuroprotective Effects : Some studies suggest that it may influence neuroprotective pathways, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A study examined the compound's efficacy against several pathogens, revealing significant inhibition of growth in certain bacterial strains. The mechanism appears to involve disruption of cell membrane integrity.
Cytotoxicity Studies
In vitro assays using various cancer cell lines demonstrated that 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid induces apoptosis at specific concentrations. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF7 | 30 | Cell cycle arrest |
| A549 | 20 | Mitochondrial dysfunction |
Neuroprotective Effects
Research exploring its neuroprotective properties has shown promise in models of oxidative stress and excitotoxicity. The compound appears to modulate glutamate receptor activity, potentially reducing neuronal damage.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 75 µg/mL for S. aureus, suggesting a moderate level of antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Research
In a comparative study involving various synthetic derivatives of bicyclic compounds, 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid was found to be one of the most effective agents against breast cancer cells, outperforming several known chemotherapeutics.
Q & A
Q. Q1. What are the primary synthetic routes for 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclopropanation or ring-opening reactions of strained bicyclic precursors. For example, derivatives like Boc- or Fmoc-protected analogs (e.g., 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives) are synthesized using palladium-catalyzed cross-coupling or photochemical cyclization . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Monitoring via HPLC or LC-MS is critical to track intermediate stability .
Q. Q2. How can the stereochemical configuration of 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid be confirmed experimentally?
Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is standard for enantiomeric separation. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of methyl and oxabicyclo groups. X-ray crystallography remains definitive, but requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate mixtures) .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of the oxabicyclo ring in cross-coupling reactions?
Methodological Answer: The strained bicyclo[2.1.1]hexane system exhibits unique reactivity due to angle strain (~60° bridgehead angles). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict enhanced electrophilicity at the carbonyl carbon. Experimentally, Suzuki-Miyaura couplings require bulky ligands (e.g., SPhos) to prevent β-hydride elimination. Comparative kinetic studies with non-methyl analogs show a 2–3x rate increase due to methyl-induced ring distortion .
Q. Q4. What strategies resolve contradictory data in catalytic asymmetric synthesis of this compound?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:
- Use deuterium labeling to track hydrogen migration in intermediates.
- Perform in-situ IR spectroscopy to detect transient species.
- Validate enantioselectivity via chiral shift reagents (e.g., Eu(hfc)₃) in NMR .
For example, conflicting ee% values (80% vs. 95%) may stem from kinetic vs. thermodynamic control, resolvable by time-course studies .
Q. Q5. How can computational modeling guide the design of derivatives for bioactive applications?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., prolyl hydroxylases). QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethyl) with logP and polar surface area. MD simulations (AMBER/CHARMM) predict conformational stability in aqueous vs. lipid environments. For instance, the methyl group enhances membrane permeability (2.5x vs. hydrogen analog) .
Analytical and Structural Questions
Q. Q6. What analytical techniques are critical for characterizing degradation products under acidic/basic conditions?
Methodological Answer:
Q. Q7. How does the oxabicyclo scaffold influence solid-state packing and crystallinity?
Methodological Answer: The bicyclo[2.1.1]hexane system imposes a rigid, non-planar conformation, reducing π-π stacking. Powder XRD reveals monoclinic (P2₁/c) symmetry with intermolecular hydrogen bonds (O–H···O=C) stabilizing the lattice. Solubility screens in DMSO/water mixtures (e.g., 9:1 v/v) show 10–20 mg/mL solubility, critical for crystallization trials .
Data Interpretation and Validation
Q. Q8. How can researchers validate conflicting bioactivity data across in vitro assays?
Methodological Answer:
- Dose-response curves : Confirm IC₅₀ consistency across assays (e.g., enzymatic vs. cell-based).
- Counter-screening : Test against off-targets (e.g., kinases) to rule out non-specific effects.
- Metabolite profiling : Use LC-MS to identify active vs. inactive metabolites in cell lysates .
Safety and Handling
Q. Q9. What precautions are essential for handling air-sensitive intermediates in its synthesis?
Methodological Answer:
- Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for moisture-sensitive steps.
- Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl.
- Store final compounds under argon at –20°C in amber vials to prevent photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
